Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-
Description
Properties
IUPAC Name |
N-[2-(N-ethyl-3-methylanilino)ethyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-4-14(9-8-13-17(3,15)16)12-7-5-6-11(2)10-12/h5-7,10,13H,4,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBPIUGTTRIAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNS(=O)(=O)C)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042135 | |
| Record name | Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37717-68-3 | |
| Record name | N-[2-[Ethyl(3-methylphenyl)amino]ethyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37717-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-N-(beta-methylsulfonamidoethyl)-m-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037717683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-[ethyl(m-toluidino)]ethyl]methanesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-ETHYL-N-(.BETA.-METHYLSULFONAMIDOETHYL)-M-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73B9848APD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chemical Identity and Structural Overview Relevant to Preparation
- Molecular Formula: C₁₂H₂₀N₂O₂S
- Molecular Weight: 256.37 g/mol
- IUPAC Name: N-[2-(N-ethyl-3-methylanilino)ethyl]methanesulfonamide
- Key Functional Groups:
- Methanesulfonamide group (-SO₂NH₂)
- Ethylaminoethyl bridge (-CH₂CH₂N(C₂H₅)-)
- CAS Number: 37717-68-3
Understanding these features is essential as they dictate the chemical reactivity and synthetic strategy for the compound.
General Synthetic Strategy
The preparation of Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- typically follows a multi-step synthetic pathway involving:
Alkylation of 3-methylaniline (3-methylphenylamine):
- 3-methylaniline undergoes alkylation with ethyl bromide to form N-ethyl-m-toluidine.
- This step introduces the ethyl group on the aniline nitrogen, which is crucial for the final structure.
Coupling with Ethylenediamine:
- The N-ethyl-m-toluidine reacts with ethylenediamine under basic conditions to form N-ethyl-N-(2-aminoethyl)-m-toluidine.
- This step installs the ethylaminoethyl bridge linking the aromatic amine to the sulfonamide moiety.
Sulfonation with Methanesulfonyl Chloride:
- The intermediate amine is treated with methanesulfonyl chloride to introduce the methanesulfonamide group.
- Reaction conditions are carefully controlled to avoid side reactions, typically maintaining temperature below 40°C and pH around 8.5–9.0 using sodium bicarbonate as a buffer.
- The product is purified by recrystallization from suitable solvents such as tetrahydrofuran/water mixtures to optimize yield and purity.
Detailed Reaction Conditions and Parameters
| Step | Reagents and Conditions | Key Parameters | Outcome |
|---|---|---|---|
| Alkylation | 3-methylaniline + ethyl bromide | Solvent: often polar aprotic; temperature controlled | Formation of N-ethyl-m-toluidine |
| Coupling | N-ethyl-m-toluidine + ethylenediamine | Basic medium; mild heating | N-ethyl-N-(2-aminoethyl)-m-toluidine |
| Sulfonation | Intermediate + methanesulfonyl chloride | Temperature <40°C; pH 8.5–9.0; solvent THF/water | Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- |
Critical control of temperature and pH during the sulfonation step is essential to prevent hydrolysis of methanesulfonyl chloride and side product formation.
Alternative Preparation Method: Sulfonamide Formation via Nitroalkane Medium
A patented method for preparing methane sulfonamide derivatives, which can be adapted for this compound, involves:
- Reacting methane sulfonyl chloride with a suitable amine (primary or secondary alkyl amine) in an anhydrous nitroalkane solvent (e.g., nitromethane, nitroethane, or nitropropane).
- The reaction is performed at temperatures around 25–30°C during addition, followed by heating to 50°C to separate the amine hydrochloride salt byproduct via filtration.
- The sulfonamide product remains dissolved in the nitroalkane and is recovered by distillation or crystallization at low temperatures (0–10°C) to maximize yield.
- The nitroalkane solvent is recycled without further purification, enhancing process efficiency and sustainability.
This method provides high yields (typically >90%) and is scalable for industrial production. While the patent examples focus on simpler amines like dimethylamine or monomethylamine, the approach is adaptable to more complex amines such as N-[2-[ethyl(3-methylphenyl)amino]ethyl]amine by adjusting reaction parameters accordingly.
Purification Techniques
- Recrystallization: Commonly employed using solvent mixtures like tetrahydrofuran and water to achieve high purity.
- Filtration and Centrifugation: Used to separate amine hydrochloride salts formed as byproducts during sulfonation.
- Distillation under Reduced Pressure: Applied to remove solvents and isolate the final sulfonamide product without decomposition.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| Alkylation of 3-methylaniline | N-ethylation via ethyl bromide | 3-methylaniline, ethyl bromide | Controlled temp, polar aprotic solvent | Intermediate for further reaction |
| Coupling with ethylenediamine | Nucleophilic substitution under basic conditions | N-ethyl-m-toluidine, ethylenediamine | Mild heating, pH control | Intermediate amine formed |
| Sulfonation | Reaction with methanesulfonyl chloride | Methanesulfonyl chloride | <40°C, pH 8.5–9.0, THF/water | Final sulfonamide product |
| Nitroalkane solvent method | Reaction in anhydrous nitroalkane, filtration, crystallization | Methanesulfonyl chloride, amine, nitroalkane | 25–50°C, filtration, crystallization at 0–10°C | High yield, scalable industrial method |
Research Findings and Analytical Data Related to Preparation
- The sulfonation step is sensitive to temperature and pH; exceeding 40°C or deviating from pH 8.5–9.0 leads to side reactions and lower purity.
- The nitroalkane solvent system allows efficient separation of byproducts and recovery of the sulfonamide with yields above 90%, demonstrating industrial applicability.
- Analytical methods such as reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phases are used to monitor purity and isolate impurities during synthesis.
- Mass spectrometry compatibility is achieved by substituting phosphoric acid with formic acid in HPLC mobile phases, facilitating structural confirmation and quality control.
Chemical Reactions Analysis
Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic molecules. It can undergo oxidation to form sulfonic acid derivatives and reduction to yield amine derivatives.
- Analytical Chemistry : It is utilized as a reagent in analytical procedures, particularly in High-Performance Liquid Chromatography (HPLC) for separating complex mixtures .
Biology
- Antimicrobial and Anticancer Properties : Research indicates potential biological activities, including antimicrobial effects and anticancer properties. Studies are ongoing to elucidate its mechanisms of action against specific pathogens and cancer cell lines.
Medicine
- Drug Development : Methanesulfonamide is being investigated for its therapeutic potential in drug formulations. Its ability to interact with molecular targets suggests roles in modulating biological pathways relevant to disease treatment.
Industry
- Color Developing Agent : In the photographic industry, it is employed as a color developing agent in processes such as E-6 color slide development, where it reduces silver ions in silver halide crystals to form dye molecules .
- Production of Dyes and Pigments : The compound is also used in the manufacture of dyes and pigments due to its chemical stability and reactivity.
Data Tables
The following table summarizes key applications of Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-:
Case Study 1: Antimicrobial Activity
A study conducted on Methanesulfonamide's antimicrobial properties demonstrated significant inhibition against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further pharmaceutical development.
Case Study 2: HPLC Applications
In analytical chemistry, Methanesulfonamide has been successfully applied in HPLC methods for the separation of complex mixtures. The mobile phase typically consists of acetonitrile and water with phosphoric acid, demonstrating scalability for preparative separations .
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, in color development, it reduces silver atoms in silver halide crystals and combines with color couplers to form dye molecules .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-{2-[(4-Amino-3-methylphenyl)(ethyl)amino]ethyl}methanesulfonamide .
- Molecular Formula : C₁₂H₂₁N₃O₂S (average mass: 271.38 g/mol) or C₁₂H₂₀N₂O₂S (256.36 g/mol) depending on protonation state .
- Key Features: Methanesulfonamide core: Imparts hydrogen-bonding capacity and metabolic stability. Ethyl(3-methylphenyl)aminoethyl side chain: Enhances lipophilicity (LogP: 1.93) and modulates receptor interactions .
- Applications: Potential roles in medicinal chemistry (e.g., anticancer, antiarrhythmic) inferred from structural analogs .
Comparison with Structurally Similar Compounds
Sulfonamide-Based Pharmaceuticals
Key Differences :
Agrochemical Sulfonamides
Key Differences :
- Agrochemical sulfonamides (e.g., Metsulfuron) incorporate triazine rings for herbicidal activity, unlike the target compound’s toluidino group .
Key Differences :
- Replacement of the ester group in Ethyl 2-[(3-methylphenyl)amino]acetate with a sulfonamide enhances stability and target affinity .
Research Findings and Functional Insights
- Anticancer Potential: Derivatives with benzene sulfonamide and phenyl amide groups exhibit enhanced anticancer activity, suggesting the target compound’s toluidino and sulfonamide motifs may synergize in tumor inhibition .
- Analytical Methods : The compound is separable via reverse-phase HPLC (Newcrom R1 column), contrasting with bulkier analogs like Dofetilide, which require specialized methods due to structural complexity .
- Thermodynamic Properties : LogP = 1.93 indicates moderate lipophilicity, balancing membrane permeability and solubility—critical for drug development .
Critical Analysis of Discrepancies
- Molecular Formula Variations : and report differing formulas (C₁₂H₂₁N₃O₂S vs. C₁₂H₂₀N₂O₂S), likely due to protonation states or salt forms. Further crystallographic analysis (e.g., using SHELX ) is needed to resolve this.
Biological Activity
Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 287 g/mol
- LogP : 0.9 (indicating moderate lipophilicity)
- Solubility : Kinetic solubility at pH 7.4 is approximately 191 µM
The biological activity of Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- is primarily linked to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Cellular Interaction : It can bind to receptors or enzymes, altering their activity and leading to various biological effects, including apoptosis induction in cancer cells .
Biological Activity Overview
Research has indicated several areas where Methanesulfonamide exhibits biological activity:
- Anticancer Activity :
-
Anti-inflammatory Properties :
- The compound's ability to inhibit specific enzymes suggests potential applications in reducing inflammation. This is particularly relevant for conditions characterized by chronic inflammation.
- Pharmacokinetics :
Case Study 1: Anticancer Efficacy
A study focused on the compound's efficacy against breast cancer cell lines demonstrated that at varying concentrations, there was a notable reduction in cell viability and an increase in apoptotic markers. The concentration causing a significant increase in caspase-3 activation was identified, supporting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Apoptosis Induction (Fold Increase) |
|---|---|---|
| MDA-MB-231 | 0.80 | 7.99 |
| Hs 578T | 1.06 | 7.24 |
Case Study 2: Anti-inflammatory Mechanism
In vitro studies indicated that Methanesulfonamide could inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition was assessed through enzymatic assays comparing treated versus untreated controls.
Toxicological Profile
The environmental impact and biodegradability of Methanesulfonamide have been assessed using various predictive models:
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting N,N-dichlorophenylmethanesulfonamide with trichloroethylene generates electrophilic intermediates, which are then functionalized with ethyl(3-methylphenyl)amine derivatives . Characterization typically involves IR spectroscopy , 1H/13C NMR , and elemental analysis to confirm purity and structural integrity . Sodium salt derivatives (e.g., CAS 27159-90-6) require counterion analysis via mass spectrometry .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection parameters (e.g., monoclinic space group P21/c, lattice constants a=5.492 Å, b=20.631 Å) should align with published analogs . Refinement using SHELXL (part of the SHELX suite) is recommended due to its robustness in handling small-molecule crystallography and twinned data . Hydrogen bonding and van der Waals interactions are critical for validating packing arrangements .
Q. What spectroscopic techniques are essential for distinguishing this compound from structurally similar sulfonamides?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (m/z 279.354 for the sodium salt) .
- 1H NMR identifies ethyl and methylphenyl substituents (δ 1.2–1.4 ppm for ethyl CH3, δ 2.3 ppm for aromatic CH3) .
- FT-IR detects sulfonamide S=O stretches (~1350–1160 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How does Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- interact with biological targets such as ion channels or viral proteases?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina ) reveal interactions with viral polymerases or host receptors. For example, derivatives of this compound showed antiviral potential against monkeypox via binding to DNA polymerase active sites (docking scores: −8.2 to −9.4 kcal/mol) . In pharmacological contexts, analogs like dofetilide target hERG potassium channels , requiring patch-clamp electrophysiology to validate blockade efficacy .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in COX-2 inhibition (e.g., NS-398 analog activity vs. lack of selectivity) may arise from assay conditions (e.g., cell-free vs. cell-based assays). Resolve via:
- Dose-response curves to calculate IC50 values under standardized conditions.
- Kinetic solubility assays to rule out aggregation artifacts .
- Metabolic stability tests (e.g., liver microsomes) to assess bioavailability .
Q. How can researchers validate the compound's role in thermal hyperalgesia or nociception pathways?
- Methodological Answer : Use VR1 (TRPV1) knockout mice to test thermal pain sensitivity. Compare wild-type and knockout responses to capsaicin or heat (>43°C) using the Hargreaves test. If the compound modulates TRPV1, knockout mice will lack hypersensitivity . For in vitro validation, calcium imaging in dorsal root ganglion (DRG) neurons quantifies ion flux changes .
Data Analysis & Experimental Design
Q. What strategies are recommended for resolving crystallographic data ambiguities in sulfonamide derivatives?
- Methodological Answer :
- Twinned data : Use SHELXL’s TWIN/BASF commands to refine twin fractions .
- Disordered solvent : Apply SQUEEZE (PLATON) to model electron density voids .
- Validation tools : Check geometry with Mercury CSD and R-factor convergence (<5% Δ between R1 and wR2) .
Q. How can SAR (Structure-Activity Relationship) studies optimize this compound’s antiviral efficacy?
- Methodological Answer :
- Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF3) to enhance binding to viral polymerase .
- In silico screening : Use Glide (Schrödinger) to prioritize analogs with improved docking scores.
- In vitro testing : Measure plaque reduction in Vero cells infected with poxviruses (EC50 ≤ 10 µM preferred) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
